N-(4-{2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}phenyl)acetamide
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Overview
Description
N-(4-{2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}phenyl)acetamide: is a complex organic compound characterized by its unique bicyclic structure. This compound contains a total of 49 bonds, including multiple aromatic and aliphatic bonds, and features a secondary and tertiary amide group . Its structure includes a five-membered ring, two six-membered rings, and a seven-membered ring, making it a molecule of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}phenyl)acetamide typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the 8-azabicyclo[3.2.1]octane scaffold: This is achieved through enantioselective construction methods, often involving the use of chiral catalysts to ensure the correct stereochemistry.
Introduction of the methylsulfanyl group: This step involves the substitution of a hydrogen atom with a methylsulfanyl group, typically using reagents like methylthiol or dimethyl sulfide under controlled conditions.
Attachment of the phenylacetamide moiety: This is usually done through amide bond formation, using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts. The process would also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}phenyl)acetamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-(4-{2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}phenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-{2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects . The pathways involved often include signal transduction mechanisms that result in changes in cellular function .
Comparison with Similar Compounds
N-(4-{2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}phenyl)acetamide can be compared with other similar compounds, such as:
Tropane alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and exhibit similar biological activities.
Phenylacetamides: These compounds have similar amide functionalities and are used in various chemical and biological applications.
The uniqueness of this compound lies in its combination of the methylsulfanyl group with the bicyclic structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-[2-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-12(21)19-14-5-3-13(4-6-14)9-18(22)20-15-7-8-16(20)11-17(10-15)23-2/h3-6,15-17H,7-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRLOQXAMJBOKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2C3CCC2CC(C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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